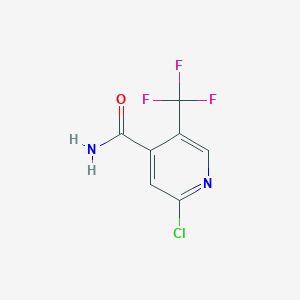

2-Chloro-5-(trifluoromethyl)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O/c8-5-1-3(6(12)14)4(2-13-5)7(9,10)11/h1-2H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSQGKGRHRTCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxamide typically involves:

- Construction or modification of the pyridine ring with selective substitution.

- Introduction of the trifluoromethyl group, often via trifluoromethylation reactions.

- Installation of the chloro substituent at the 2-position.

- Conversion of a precursor functional group (often a carboxylic acid or ester) at the 4-position into the carboxamide.

Preparation of the Pyridine Core with Chloro and Trifluoromethyl Substituents

Chlorination Approaches

A key intermediate, 2-chloro-5-chloromethylpyridine, is prepared via chlorination of 2-alkoxy-5-alkoxymethylpyridine derivatives using chlorinating agents in the presence of diluents and reaction auxiliaries at 0–200 °C. This method avoids the formation of polychlorinated by-products commonly encountered in direct chlorination of 2-chloro-5-methylpyridine with elemental chlorine, which can lead to impure mixtures difficult to separate.

Another route involves multi-step transformation starting from nicotinic acid, which is converted to 3-trichloromethylpyridine using phosphorus pentachloride, followed by reaction with alkali metal alkoxides, acid hydrolysis, hydrogenation, and final chlorination to yield 2-chloro-5-chloromethylpyridine.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced primarily by three methods:

Chlorine/fluorine exchange starting from trichloromethylpyridine.

Pyridine ring construction from trifluoromethyl-containing building blocks.

Direct trifluoromethylation using active trifluoromethyl species such as trifluoromethyl copper reagents, which substitute bromo- or iodo-pyridines.

The first two methods are most commonly employed due to better control and yields.

Conversion to this compound

The carboxamide group at the 4-position is generally introduced by functional group transformation of a carboxylic acid or ester precursor.

A typical approach involves coupling reactions using carbodiimide or thiocarbonyldiimidazole-assisted coupling agents, which facilitate the formation of the carboxamide from the corresponding acid or amine derivatives.

For example, 4-methylpyridin-2-amine derivatives can be coupled with trifluoromethyl-substituted aryl piperazines using thiocarbonyldiimidazole to yield urea or carbothioamide analogues, which are closely related in synthetic methodology to carboxamide formation.

Detailed Reaction Conditions and Yields

Research Findings and Considerations

The chlorination step is critical and must be carefully controlled to prevent over-chlorination and formation of impurities that complicate purification.

Trifluoromethylation reactions have advanced significantly, with copper-mediated methods providing regioselective substitution on pyridine rings, improving yields and reducing by-products.

Carboxamide formation via thiocarbonyldiimidazole coupling is efficient and mild, suitable for sensitive trifluoromethyl-substituted pyridines.

The integration of these steps into a coherent synthetic route allows for scalable production of this compound with high purity and yield.

Summary Table of Key Preparation Methods

| Methodology | Starting Material(s) | Key Reagents/Agents | Advantages | Limitations |

|---|---|---|---|---|

| Chlorination of alkoxy derivatives | 2-alkoxy-5-alkoxymethylpyridine | Chlorinating agents, diluents | High purity, avoids polychlorination | Requires precise temperature control |

| Multi-step from nicotinic acid | Nicotinic acid | PCl5, alkali metal alkoxide, H2, chlorinating agents | Precise substitution control | Multi-step, time-consuming |

| Trifluoromethylation | Bromo/iodopyridines or trifluoromethyl building blocks | Trifluoromethyl copper reagents | Regioselective, efficient | Requires specialized reagents |

| Carboxamide formation | Pyridine-4-carboxylic acid or amine derivatives | Thiocarbonyldiimidazole | Mild conditions, high yield | Sensitive to moisture and impurities |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)pyridine-4-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carboxamide group.

Major Products Formed

Substitution: Products include substituted pyridine derivatives with various functional groups.

Oxidation: N-oxides of the pyridine ring.

Reduction: Amines and other reduced derivatives.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)pyridine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its effectiveness in pest control.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic processes and leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key analogs include derivatives with functional groups (e.g., carboxylic acids, aldehydes) at different positions on the pyridine ring. Structural variations significantly influence physicochemical properties and biological activity:

| Compound Name | CAS Number | Molecular Formula | Purity | Key Substituents | Applications |

|---|---|---|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxamide | 1416713-79-5 | C₇H₄ClF₃N₂O | 95% | Cl (2), CF₃ (5), CONH₂ (4) | Drug intermediates, agrochemicals |

| 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid | 505084-58-2 | C₇H₃ClF₃NO₂ | 98% | Cl (2), CF₃ (5), COOH (4) | Metal-organic frameworks, ligands |

| 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid | 505084-59-3 | C₇H₃ClF₃NO₂ | 98% | Cl (2), CF₃ (5), COOH (3) | Antimicrobial agents |

| 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde | 505084-57-1 | C₇H₃ClF₃NO | 95% | Cl (2), CF₃ (5), CHO (4) | Organic synthesis intermediates |

Key Observations :

- Carboxamide vs. Carboxylic Acid : The carboxamide derivative exhibits better solubility in polar solvents compared to its carboxylic acid counterpart, which may form salts or coordinate with metals .

- Positional Isomerism : The 3-carboxylic acid analog (position 3) shows enhanced antimicrobial activity over the 4-carboxylic acid, likely due to steric and electronic effects on target binding .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP values (e.g., 2.1 for the carboxamide vs. 1.8 for the carboxylic acid), enhancing blood-brain barrier penetration .

- Thermal Stability: Carboxamides decompose at higher temperatures (~250°C) compared to aldehydes (~180°C), as noted in thermal gravimetric analysis studies .

Biological Activity

Overview

2-Chloro-5-(trifluoromethyl)pyridine-4-carboxamide (CAS No. 1416713-79-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and a trifluoromethyl group, which are known to influence its biological properties. The molecular formula is C7H5ClF3N and it has a molecular weight of 201.57 g/mol.

Antimicrobial Activity

This compound has shown significant antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli at submicromolar concentrations. The mechanism of action appears to involve the inhibition of specific bacterial enzymes essential for cell wall synthesis, similar to other pyridine derivatives.

Anticancer Activity

Recent research indicates that this compound also exhibits anticancer activity. In vitro assays revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The observed IC50 values were in the micromolar range, suggesting moderate potency compared to standard chemotherapeutic agents like doxorubicin . Flow cytometry analysis showed increased levels of p53 and caspase-3 activation, indicating a pathway consistent with apoptosis induction .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, the presence of the trifluoromethyl group is critical for enhancing lipophilicity and cellular uptake. Substituents at different positions on the pyridine ring have been systematically studied to optimize potency and selectivity against target enzymes.

| Compound | Substituent Position | Biological Activity | IC50 Value |

|---|---|---|---|

| This compound | 4 | Antimicrobial | 0.29 µM |

| Analog A | 3 | Anticancer | 0.81 µM |

| Analog B | 6 | Anticancer | >10 µM |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various pyridine derivatives, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant activity with an IC50 value of 0.15 µM, highlighting its potential as a lead compound for developing new antibiotics .

- Cytotoxicity in Cancer Cells : In another investigation, the cytotoxic effects of this compound were assessed on multiple cancer cell lines. The results indicated that it effectively inhibited cell proliferation in MCF-7 cells with an IC50 value of approximately 0.65 µM. Further analysis revealed that the compound activates apoptotic pathways through upregulation of pro-apoptotic proteins .

Q & A

Basic: What are the recommended synthetic routes for 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves chlorination and trifluoromethylation of pyridine precursors. For example:

- Chlorination: Use POCl₃ or SOCl₂ under reflux to introduce the chloro group at the 2-position. Excess reagent and anhydrous conditions (e.g., DMF catalysis) improve yields .

- Trifluoromethylation: Copper-mediated cross-coupling (e.g., using CF₃I or CF₃SO₂Na) or directed ortho-metalation (DoM) strategies are effective. Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) critically impact regioselectivity .

- Carboxamide Formation: React the intermediate with ammonia or amines in the presence of coupling agents (e.g., EDCI/HOBt). Purity is enhanced via recrystallization (e.g., ethanol/water mixtures) .

Basic: How can spectroscopic techniques (NMR, MS, XRD) be optimized to characterize structural features of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Use deuterated DMSO-d₆ or CDCl₃ to resolve splitting patterns from adjacent electronegative groups (Cl, CF₃). 2D NMR (HSQC, HMBC) clarifies coupling between the pyridine ring and carboxamide .

- Mass Spectrometry (HRMS): Electrospray ionization (ESI+) in methanol identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of Cl or CF₃). Isotopic patterns confirm chlorine presence .

- XRD: Single-crystal diffraction resolves stereoelectronic effects of the trifluoromethyl group. Crystallize from ethyl acetate/hexane at –20°C to obtain diffraction-quality crystals .

Advanced: What strategies address contradictions in reported reaction yields for nucleophilic substitutions at the 2-chloro position?

Methodological Answer:

Discrepancies arise from competing side reactions (e.g., hydrolysis or dehalogenation). Mitigation strategies include:

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) stabilize transition states but may promote hydrolysis. Add molecular sieves to control moisture .

- Catalyst Optimization: Palladium/copper catalysts (e.g., Pd(PPh₃)₄/CuI) enhance selectivity for C–N bond formation over C–O byproducts. Ligand choice (e.g., Xantphos vs. BINAP) alters steric effects .

- Kinetic Analysis: Use in situ FTIR or HPLC to monitor intermediate stability. For example, the 2-chloro group’s lability under basic conditions requires pH control (pH 7–8) .

Advanced: How can computational chemistry guide the design of novel derivatives for specific bioactivity?

Methodological Answer:

- DFT Calculations: Predict reactivity at the 2-chloro site using Fukui indices. The carboxamide’s electron-withdrawing nature increases electrophilicity at C-2, favoring nucleophilic attack .

- Molecular Docking: Screen derivatives against target proteins (e.g., kinase enzymes). The trifluoromethyl group’s hydrophobicity enhances binding affinity in hydrophobic pockets .

- ADMET Prediction: Tools like SwissADME assess solubility (LogP) and metabolic stability. Substituents at C-5 (e.g., –OCH₃ vs. –CF₃) modulate bioavailability .

Advanced: What experimental design principles optimize solubility and stability for biological assays?

Methodological Answer:

- Solubility Screening: Use a Design of Experiments (DoE) approach with variables like pH (4–9), co-solvents (DMSO, PEG-400), and surfactants (Tween-80). Response surface models identify optimal conditions .

- Stability Studies: Accelerated degradation tests (40°C/75% RH) reveal susceptibility to hydrolysis. Lyophilization with cyclodextrins improves solid-state stability .

- Biological Buffers: Phosphate buffers (pH 7.4) mimic physiological conditions but may chelate metal impurities. Pre-filter solutions (0.22 µm) to remove particulates .

Advanced: How do steric and electronic effects of the trifluoromethyl group influence regioselectivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects: The CF₃ group at C-5 hinders approach of bulky catalysts (e.g., Pd(dba)₂) to C-4, directing coupling to C-6. Steric maps from molecular modeling validate this .

- Electronic Effects: CF₃’s strong –I effect deactivates the pyridine ring, requiring electron-deficient ligands (e.g., SPhos) to accelerate oxidative addition .

- Isotopic Labeling: ¹⁹F NMR tracks reaction progress. For example, coupling at C-4 shifts ¹⁹F signals upfield due to reduced electron density .

Advanced: How can contradictory data on the compound’s cytotoxicity be resolved in pharmacological studies?

Methodological Answer:

- Assay Standardization: Use identical cell lines (e.g., HEK-293 vs. HeLa) and exposure times (24–48 hr). Control for solvent cytotoxicity (e.g., DMSO ≤0.1%) .

- Metabolite Profiling: LC-MS identifies degradation products (e.g., hydrolyzed carboxamide) that may skew IC₅₀ values. Stabilize compounds with antioxidants (e.g., BHT) .

- Dose-Response Modeling: Hill equation analysis distinguishes between true cytotoxicity and off-target effects. EC₅₀ values should correlate with target binding (SPR data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.